Butamirate

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

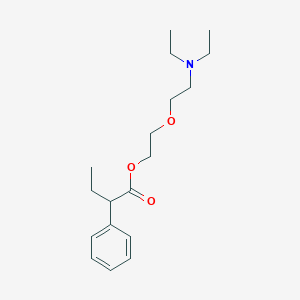

RN, N1 & SY refer to citrate salt; structure

See also: this compound Citrate (active moiety of).

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVUMDPCZWBYRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048403 | |

| Record name | Butamirate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660763 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18109-80-3 | |

| Record name | Butamirate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18109-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butamirate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018109803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butamirate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butamirate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butamirate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTAMIRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M75MZG2236 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Butamirate Citrate in Cough Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butamirate citrate is a non-opioid, centrally acting antitussive agent with a multifaceted mechanism of action that extends beyond simple cough reflex suppression. This technical guide provides an in-depth exploration of the molecular and physiological pathways through which this compound citrate exerts its therapeutic effects. By examining its interactions with central nervous system receptors and its peripheral anti-inflammatory and bronchodilatory properties, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of its pharmacological profile. This guide summarizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Introduction

Cough is a vital protective reflex, yet its chronic or excessive presentation is a common and debilitating symptom of numerous respiratory conditions. This compound citrate has been utilized as a non-narcotic antitussive for the management of dry, non-productive cough.[1][2] Unlike opioid-based antitussives, this compound citrate is not associated with dependence or significant respiratory depression.[2] Its efficacy is attributed to a dual mechanism involving both central and peripheral actions.[3] This guide will dissect these mechanisms, providing a granular view of the current understanding of this compound citrate's pharmacology.

Central Mechanism of Action: Targeting the Medulla Oblongata

The primary antitussive effect of this compound citrate originates from its action on the cough center within the medulla oblongata of the brainstem.[1] It is here that the drug modulates neural pathways to suppress the cough reflex.[1]

Interaction with Dextromethorphan Binding Sites

A pivotal study by Klein and Musacchio (1989) revealed that this compound competes with high affinity for [3H]dextromethorphan binding sites in guinea pig brain homogenates.[4] This interaction occurs with nanomolar Ki values, suggesting a high degree of specificity and potency at this central target.[4] Dextromethorphan is known to bind to sigma-1 (σ1) and N-methyl-D-aspartate (NMDA) receptors, implicating these as potential targets for this compound's central activity.

-

Sigma-1 (σ1) Receptor Agonism: Sigma-1 receptors are intracellular chaperones that modulate a variety of signaling pathways. Agonism at these receptors is known to produce antitussive effects.[5]

-

NMDA Receptor Antagonism: The NMDA receptor is a key player in excitatory neurotransmission. Antagonism of this receptor can lead to a reduction in neuronal excitability, which may contribute to the suppression of the cough reflex.[6]

The binding of this compound to these sites likely alters the signal transduction cascades that initiate the cough motor pattern.

Peripheral Mechanisms of Action

In addition to its central effects, this compound citrate exhibits peripheral actions that contribute to its overall therapeutic profile. These include bronchodilatory and anti-inflammatory effects.[7][8]

Bronchodilatory Effect

This compound citrate has been reported to possess non-specific anticholinergic and bronchospasmolytic properties, which aid in reducing airway resistance.[5] This effect is particularly beneficial in cough associated with bronchoconstriction. A clinical study has investigated the effects of this compound citrate in bronchial asthma and following acetylcholine-induced bronchoconstriction, lending support to its bronchodilatory action, likely through antagonism of muscarinic acetylcholine receptors in the airway smooth muscle.[9][10]

Anti-inflammatory Action

This compound citrate is metabolized to 2-phenylbutyric acid and diethylaminoethoxyethanol.[7] The 2-phenylbutyric acid metabolite is structurally related to phenylbutyric acid (PBA), a compound known to possess anti-inflammatory properties.[11] Studies on PBA have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[12][13] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.[13] It is therefore plausible that the 2-phenylbutyric acid metabolite of this compound contributes to the overall antitussive effect by reducing airway inflammation.

Pharmacokinetics and Active Metabolites

This compound citrate is rapidly absorbed and hydrolyzed into its two main metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[7] Both of these metabolites are reported to possess antitussive activity, indicating that this compound itself is a prodrug.[2]

| Parameter | This compound | 2-Phenylbutyric Acid | Diethylaminoethoxyethanol | Reference |

| Tmax (syrup) | Not detected | ~1.5 hours | ~0.67 hours | [3][7] |

| Plasma Protein Binding | ~95% | ~95% | ~95% | [7] |

| Elimination Half-life (t1/2) | ~1.48-1.93 hours | ~23.26-24.42 hours | ~2.72-2.90 hours | [2] |

| Antitussive Activity | Yes (as prodrug) | Yes | Yes | [2] |

Table 1: Pharmacokinetic and Activity Profile of this compound and its Metabolites

Quantitative Data Summary

While comprehensive quantitative data for this compound citrate is not extensively available in the public domain, the following table summarizes the key findings.

| Assay | Target | Species | Value | Reference |

| Competitive Binding | [3H]Dextromethorphan Site | Guinea Pig Brain | Nanomolar Ki | [4] |

Table 2: Receptor Binding Affinity of this compound Citrate

Note: The exact Ki value was not specified in the available literature.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized representation of the methodology likely used to determine the binding affinity of this compound citrate for the dextromethorphan binding site.[4]

Methodology:

-

Tissue Preparation: Guinea pig brains are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.

-

Binding Assay: The membrane preparation is incubated in the presence of a fixed concentration of radiolabeled dextromethorphan ([3H]DM) and varying concentrations of unlabeled this compound citrate.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound citrate that inhibits 50% of the specific binding of [3H]DM (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Cough Model (Citric Acid-Induced Cough in Guinea Pigs)

This is a standard preclinical model to evaluate the efficacy of antitussive agents.[14][15]

Methodology:

-

Animal Acclimatization: Conscious, unrestrained guinea pigs are placed in a whole-body plethysmograph chamber and allowed to acclimate.

-

Drug Administration: Animals are pre-treated with the test compound (this compound citrate) or vehicle via a relevant route of administration (e.g., oral gavage).

-

Cough Induction: After a set pre-treatment time, the animals are exposed to an aerosolized solution of citric acid for a defined period to induce coughing.

-

Data Acquisition: The number of coughs is recorded during and after the exposure period using a pressure transducer in the plethysmograph and/or a sound recording device.

-

Data Analysis: The cough frequency in the drug-treated group is compared to the vehicle-treated group to determine the percentage of cough inhibition. An ED50 (the dose that produces 50% of the maximal effect) can be calculated from a dose-response curve.

Conclusion

The mechanism of action of this compound citrate is a composite of central and peripheral effects. Its primary antitussive action is mediated through the central nervous system, where it exhibits high-affinity binding to dextromethorphan sites in the medulla oblongata, suggesting a role for sigma-1 and/or NMDA receptors. Peripherally, it contributes to symptom relief through bronchodilatory effects, likely mediated by anticholinergic activity, and anti-inflammatory actions potentially driven by its metabolite, 2-phenylbutyric acid, via inhibition of the NF-κB pathway. While the broad strokes of its mechanism are understood, further research is warranted to elucidate the precise quantitative contributions of each pathway and the specific signaling cascades involved. This detailed understanding will be crucial for the development of next-generation antitussive therapies with improved efficacy and safety profiles.

References

- 1. High affinity dextromethorphan binding sites in guinea pig brain. Effect of sigma ligands and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current hypotheses on sigma receptors and their physiological role: possible implications in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opipramol [medbox.iiab.me]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. psychiatryonline.org [psychiatryonline.org]

- 8. CAS 140-82-9: 2-[2-(Diethylamino)ethoxy]ethanol [cymitquimica.com]

- 9. [Clinical studies with this compound citrate in bronchial asthma and following acetylcholine induction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Topical phenylbutyrate antagonizes NF-κB signaling and resolves corneal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The antitussive activity of delta-opioid receptor stimulation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Butamirate's Non-Narcotic Central Antitussive Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butamirate is a non-narcotic, centrally acting antitussive agent utilized in the symptomatic treatment of non-productive cough. Its mechanism of action is fundamentally distinct from that of opioid-based cough suppressants, offering a favorable safety profile devoid of the risks of dependence and respiratory depression. This technical guide provides a comprehensive overview of the core pharmacological principles underlying this compound's antitussive efficacy. It delves into its primary molecular target, the sigma-1 (σ1) receptor, and explores the downstream signaling pathways that modulate neuronal excitability within the brainstem's cough center. Furthermore, this document details key experimental protocols for evaluating this compound's efficacy and presents available quantitative data in a structured format to facilitate comparative analysis.

Introduction

Cough is a vital protective reflex, yet its chronic or excessive presentation can significantly impair quality of life. The therapeutic landscape for cough has long been dominated by opioid derivatives, which, despite their efficacy, carry a significant burden of side effects, including sedation, constipation, and the potential for abuse and addiction. This has driven the search for effective and safer non-narcotic alternatives. This compound has emerged as a widely used non-narcotic antitussive with a primary site of action within the central nervous system (CNS)[1][2]. This guide aims to provide a detailed technical understanding of its mechanism, supported by experimental evidence.

Central Mechanism of Action: Targeting the Sigma-1 Receptor

The central antitussive effect of this compound is primarily attributed to its interaction with the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface within neurons of the medulla oblongata, the brainstem region that houses the cough center[1][3][4].

Binding Affinity for the Sigma-1 Receptor

Table 1: Receptor Binding Profile of this compound

| Receptor/Site | Ligand | Tissue | Species | Affinity (Ki) | Reference |

| Dextromethorphan/Sigma-1 Site | [3H]Dextromethorphan | Brain | Guinea Pig | Nanomolar range | Klein & Musacchio, 1989 |

Signaling Pathways and Modulation of Neuronal Excitability

The σ1 receptor is not a conventional receptor with direct enzymatic or ion channel activity. Instead, it acts as a chaperone protein that modulates the function of various client proteins, including ion channels, to fine-tune neuronal excitability[5][6][7]. Activation of the σ1 receptor by agonists like this compound is thought to initiate a cascade of events that ultimately suppresses the cough reflex.

Diagram 1: Proposed Signaling Pathway for this compound's Central Antitussive Action

Caption: Proposed signaling cascade of this compound's central antitussive effect.

Activation of the σ1 receptor by this compound is hypothesized to lead to:

-

Modulation of Ion Channel Activity: The σ1 receptor can interact with and modulate the function of various voltage-gated ion channels, including potassium (K+), sodium (Na+), and calcium (Ca2+) channels[5][6][7]. By altering the conductance and kinetics of these channels, this compound can hyperpolarize the neuronal membrane or reduce the likelihood of action potential firing, thereby decreasing the excitability of neurons in the cough center.

-

Regulation of Intracellular Calcium: The σ1 receptor plays a role in regulating the release of calcium from the endoplasmic reticulum[3][8]. By modulating intracellular calcium signaling, this compound may influence a variety of downstream cellular processes that contribute to neuronal hyperexcitability.

The net effect of these actions is a dampening of the neuronal signaling cascade that generates the cough reflex.

Peripheral Effects

In addition to its primary central mechanism, this compound is reported to possess peripheral bronchodilatory and anti-inflammatory properties that may contribute to its overall therapeutic effect[2][9][10][11].

Bronchodilatory Activity

This compound has been shown to exert a spasmolytic effect on bronchial smooth muscle. This is thought to be a non-specific anticholinergic effect, contributing to the relaxation of the airways[8].

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are less well-characterized but are thought to involve the inhibition of pro-inflammatory mediators.

Experimental Protocols

The evaluation of this compound's antitussive and peripheral effects relies on established preclinical and clinical models.

In Vivo Antitussive Models

Diagram 2: Experimental Workflow for Citric Acid-Induced Cough Model

Caption: Workflow for assessing antitussive efficacy in a guinea pig model.

4.1.1. Citric Acid-Induced Cough in Guinea Pigs

This is a widely used model to assess the efficacy of centrally acting antitussives.

-

Animals: Male Dunkin-Hartley guinea pigs are typically used.

-

Acclimatization: Animals are acclimatized to the experimental conditions for several days prior to the study.

-

Procedure:

-

Animals are placed in a whole-body plethysmography chamber.

-

A baseline cough response is established by exposing the animals to an aerosolized solution of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 3-10 minutes).

-

Coughing is detected by a combination of characteristic changes in the respiratory waveform, sound, and video recording.

-

On the test day, animals are pre-treated with this compound (or vehicle control) via an appropriate route (e.g., oral gavage) at various doses.

-

After a set pre-treatment time (e.g., 60 minutes), the animals are re-challenged with the citric acid aerosol.

-

The number of coughs and the latency to the first cough are recorded and compared between the treatment and control groups.

-

4.1.2. Capsaicin-Induced Cough

This model is used to investigate the effect of antitussives on the cough reflex mediated by TRPV1 receptor activation. The protocol is similar to the citric acid model, with capsaicin aerosol used as the tussive agent[1][2][12].

In Vitro Bronchodilator Assay

4.2.1. Isolated Guinea Pig Trachea Preparation

This assay assesses the direct relaxant effect of this compound on airway smooth muscle.

-

Tissue Preparation: The trachea is isolated from a guinea pig and cut into rings.

-

Mounting: The tracheal rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2/5% CO2.

-

Procedure:

-

The tracheal rings are pre-contracted with a spasmogen such as histamine or carbachol to induce a stable contractile tone.

-

Cumulative concentrations of this compound are added to the organ bath.

-

Changes in isometric tension are recorded to generate a concentration-response curve.

-

The relaxant effect of this compound is quantified as the percentage reversal of the pre-contraction.

-

In Vitro Anti-inflammatory Assay

4.3.1. Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory cytokines.

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.

-

Procedure:

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Inflammation is induced by stimulating the cells with LPS.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentrations of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).

-

The inhibitory effect of this compound is calculated as the percentage reduction in cytokine production compared to the LPS-stimulated control.

-

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound from preclinical and clinical studies.

Table 2: Preclinical Efficacy of this compound in Cough Models

| Model | Species | Tussive Agent | This compound Dose | Effect | Reference |

| Citric Acid-Induced Cough | Guinea Pig | Citric Acid | 15 mg (capsule) | Reduction in cough sensitivity for 1 hour | Bickerman, 1971 (as cited in Faruqi et al., 2014) |

| Citric Acid-Induced Cough | Guinea Pig | Citric Acid | 30 mg (capsule) | Reduction in cough sensitivity for 3 hours | Bickerman, 1971 (as cited in Faruqi et al., 2014) |

| Citric Acid-Induced Cough | Healthy Volunteers | Citric Acid | 90 mg (syrup) | Significant reduction in cough sensitivity for 3 hours | Michel, 1982 (as cited in Faruqi et al., 2014) |

| Capsaicin-Induced Cough | Healthy Volunteers | Capsaicin | 22.5, 45, 67.5, 90 mg | No significant attenuation of cough | Faruqi et al., 2014 |

Table 3: Clinical Efficacy of this compound in Patients with Cough

| Study Design | Patient Population | Comparator | This compound Dose | Outcome | Reference |

| Double-blind, randomized | 60 patients with irritable cough | Clobutinol | 3 tablespoons daily for 5 days | Significant improvement in cough severity and frequency (p < 0.001) | Charpin & Weibel, 1990 |

| Comparative study | Patients with irritable cough | Dextromethorphan | Not specified | Significant reduction in cough severity and frequency in 29/30 patients | As cited in a safety report |

| Comparative study | Patients with irritable cough | Codeine | Not specified | More effective at reducing cough reflex than codeinone | As cited in a safety report |

Conclusion

This compound exerts its primary antitussive effect through a central mechanism involving the modulation of the sigma-1 receptor in the medulla oblongata. This interaction leads to a reduction in neuronal excitability within the cough center, thereby suppressing the cough reflex. Its non-narcotic nature and favorable side effect profile make it a valuable therapeutic option for the management of non-productive cough. Further research is warranted to fully elucidate the intricacies of its peripheral bronchodilatory and anti-inflammatory actions and to obtain more detailed quantitative data on its pharmacological effects. This in-depth understanding is crucial for the continued development and optimal clinical application of this compound and other non-narcotic antitussives.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. researchgate.net [researchgate.net]

- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THE SIGMA-1 RECEPTOR IS ENRICHED IN POSTSYNAPTIC SITES OF C-TERMINALS IN MOUSE MOTONEURONS. AN ANATOMICAL AND BEHAVIORAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma-1 receptor alters the kinetics of Kv1.3 voltage gated potassium channels but not the sensitivity to receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 7. A Direct Interaction between the Sigma-1 Receptor and the hERG Voltage-gated K+ Channel Revealed by Atomic Force Microscopy and Homogeneous Time-resolved Fluorescence (HTRF®) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. [this compound citrate in control of cough in respiratory tract inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A randomized placebo controlled trial to evaluate the effects of this compound and dextromethorphan on capsaicin induced cough in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Butamirate: A Technical Guide for Drug Development Professionals

Foreword: This document provides an in-depth technical overview of the pharmacological profile of Butamirate, a non-opioid, centrally acting cough suppressant. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy. This guide synthesizes data from preclinical and clinical studies to support further research and development in the field of antitussive therapies.

Executive Summary

This compound is a widely used antitussive agent for the treatment of non-productive cough. Its efficacy is attributed to a dual mechanism of action, involving a primary central effect on the cough center in the medulla oblongata and secondary peripheral effects, including bronchospasmolytic and anti-inflammatory activities. Unlike opioid-based antitussives, this compound does not cause respiratory depression or lead to dependence, positioning it as a safe and effective alternative for cough suppression. This guide details the experimental evidence supporting its pharmacological profile, presents quantitative data in a structured format, and outlines the methodologies of key experimental models.

Mechanism of Action

This compound exerts its antitussive effects through a combination of central and peripheral actions.

2.1 Central Mechanism: The primary mechanism of this compound is the suppression of the cough reflex at the level of the central nervous system. It acts on the cough center located in the medulla oblongata.[1][2] Studies in guinea pig models have shown that this compound binds with high affinity to the dextromethorphan-binding site in the brainstem.[3] This binding site is believed to be the sigma-1 (σ1) receptor, which is involved in modulating various neurotransmitter systems. By binding to this site, this compound is thought to inhibit the neural pathways that trigger the cough reflex, thereby reducing the frequency and intensity of coughing.[2]

2.2 Peripheral Mechanisms: In addition to its central action, this compound exhibits peripheral effects that contribute to its overall efficacy:

-

Bronchospasmolytic Activity: this compound has been shown to possess properties that lead to the relaxation of bronchial smooth muscles.[4] This action is beneficial in coughs associated with bronchoconstriction.

-

Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties, which can help in reducing the irritation in the respiratory tract that often perpetuates the cough cycle.[2]

These peripheral actions complement the central antitussive effect, providing a more comprehensive approach to cough management.

Signaling Pathway

The precise downstream signaling cascade following this compound's binding to the sigma-1 receptor in the cough center is not fully elucidated. However, a proposed model is presented below.

Pharmacokinetics

This compound is rapidly and completely absorbed after oral administration. Its pharmacokinetic profile is characterized by rapid metabolism and elimination.

| Parameter | Value | Species | Reference |

| Absorption | |||

| Time to Peak (Tmax) | 1.5 hours (syrup) | Human | [5] |

| Distribution | |||

| Protein Binding | ~98% | Human | [3] |

| Metabolism | |||

| Primary Metabolites | 2-phenylbutyric acid, diethylaminoethoxyethanol | Human | |

| Elimination | |||

| Elimination Half-life | ~6 hours | Human | [3] |

| Route of Excretion | Primarily renal (as metabolites) | Human | [3] |

Preclinical Efficacy

The antitussive, bronchospasmolytic, and anti-inflammatory effects of this compound have been evaluated in various preclinical models.

Antitussive Activity: Experimental Protocols

4.1.1 Citric Acid-Induced Cough Model (Guinea Pig)

-

Objective: To evaluate the central antitussive effect of a compound.

-

Methodology: Conscious guinea pigs are placed in a whole-body plethysmograph. A nebulized solution of citric acid (typically 0.4 M) is administered for a defined period (e.g., 3-10 minutes) to induce coughing.[6][7] The number of coughs is recorded during and after the exposure. The test compound is administered prior to the citric acid challenge, and the reduction in cough frequency is measured.

-

Endpoint: Percentage inhibition of the number of coughs compared to a vehicle-treated control group.

4.1.2 Capsaicin-Induced Cough Model (Guinea Pig)

-

Objective: To assess the effect of a compound on cough reflex sensitivity, often mediated by TRPV1 channels.

-

Methodology: Similar to the citric acid model, conscious guinea pigs are exposed to a nebulized solution of capsaicin (e.g., 10-50 µM) for a set duration (e.g., 10 minutes).[8] The number of coughs is quantified. The test compound's ability to reduce the capsaicin-induced cough response is evaluated.

-

Endpoint: Reduction in the number of coughs in the treated group versus the control group.

Bronchospasmolytic Activity: Experimental Protocols

4.2.1 In Vitro Organ Bath Studies

-

Objective: To assess the direct relaxant effect of a compound on airway smooth muscle.

-

Methodology: Tracheal or bronchial tissue rings are isolated from animals (e.g., guinea pigs) and mounted in an organ bath containing a physiological salt solution. The tissues are contracted with a spasmogen (e.g., histamine, methacholine). The test compound is then added to the bath, and the relaxation of the pre-contracted tissue is measured isometrically.

-

Endpoint: The concentration of the test compound that produces 50% of the maximal relaxation (EC50).

4.2.2 In Vivo Bronchoconstriction Models

-

Objective: To evaluate the bronchoprotective effect of a compound in a living organism.

-

Methodology: Anesthetized and mechanically ventilated animals (e.g., guinea pigs) are challenged with an intravenous or inhaled bronchoconstrictor (e.g., histamine, acetylcholine). Airway resistance and lung compliance are measured. The test compound is administered prior to the challenge to assess its ability to prevent or reverse the bronchoconstriction.

-

Endpoint: The dose of the test compound that inhibits the bronchoconstrictor-induced changes in airway mechanics by 50% (ED50).

Anti-inflammatory Activity: Experimental Protocols

4.3.1 In Vitro Cellular Assays

-

Objective: To investigate the effect of a compound on inflammatory mediator release from immune cells.

-

Methodology: Cultured inflammatory cells (e.g., macrophages, neutrophils) are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS). The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using techniques like ELISA. The ability of the test compound to inhibit the release of these mediators is determined.

-

Endpoint: The concentration of the test compound that inhibits cytokine release by 50% (IC50).

4.3.2 In Vivo Models of Airway Inflammation

-

Objective: To evaluate the anti-inflammatory effects of a compound in an animal model of respiratory inflammation.

-

Methodology: Animals are exposed to an inflammatory stimulus (e.g., LPS, allergens) via inhalation or intratracheal instillation. After a specific time, bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs. The total and differential cell counts in the BAL fluid are determined, and the levels of inflammatory mediators are measured.

-

Endpoint: Reduction in the number of inflammatory cells and the concentration of inflammatory mediators in the BAL fluid of treated animals compared to controls.

Clinical Studies

Clinical trials have demonstrated the efficacy and safety of this compound in the treatment of non-productive cough in adults and children.

| Study Design | Comparator | Patient Population | Key Findings | Reference |

| Double-blind, randomized | Clobutinol | 60 patients with irritative or chronic cough | Both treatments showed significant improvements in cough severity and frequency. This compound was significantly more effective in reducing cough frequency in patients with cough due to carcinomas. | [9] |

| Randomized, placebo-controlled, crossover | Dextromethorphan, Placebo | 34 healthy volunteers | Dextromethorphan significantly attenuated capsaicin-induced cough compared to placebo. This compound did not show a statistically significant effect, though a maximal effect was observed at the 45 mg dose. | [5] |

| Comparative study | Dextromethorphan | Patients with irritable cough | 29 out of 30 patients treated with this compound showed a significant reduction in cough severity and frequency, comparable to the effect observed with dextromethorphan (29 out of 33 patients). | [10] |

| Comparative study | Codeine | Patients with irritable cough | This compound was found to be more effective at reducing the cough reflex than codeine. | [10] |

Safety and Tolerability

This compound is generally well-tolerated. The most common adverse effects are mild and transient, including:

-

Drowsiness

-

Dizziness

-

Nausea

-

Diarrhea

-

Skin rash

Importantly, this compound does not cause respiratory depression and is not associated with the risk of dependence, which are significant concerns with opioid-based antitussives.

Conclusion

This compound is a well-established cough suppressant with a favorable pharmacological profile. Its dual mechanism of action, targeting both central and peripheral pathways, provides effective relief from non-productive cough. The comprehensive data from preclinical and clinical studies support its efficacy and safety. This technical guide provides a foundational understanding for drug development professionals seeking to innovate in the field of antitussive therapy. Further research into the specific downstream signaling pathways of this compound's central action could unveil new targets for the development of next-generation cough suppressants.

References

- 1. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 2. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is this compound Citrate used for? [synapse.patsnap.com]

- 5. A randomized placebo controlled trial to evaluate the effects of this compound and dextromethorphan on capsaicin induced cough in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative evaluation of the antitussive activity of this compound citrate linctus versus clobutinol syrup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]

Foundational Research on Butamirate's Inhibition of STAT3 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology due to its role in tumor cell proliferation, survival, and invasion. Recent research has identified the non-opioid antitussive agent, butamirate, as a potential inhibitor of STAT3 activity, particularly in the context of glioblastoma (GBM). This technical guide provides an in-depth analysis of the foundational research demonstrating this compound's effects on STAT3 signaling. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to support further investigation and drug development efforts.

Introduction

Glioblastoma is the most aggressive primary brain tumor in adults, with a poor prognosis despite multimodal treatment strategies. The constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, including GBM, making it a compelling target for therapeutic intervention. The discovery of existing drugs with novel anti-cancer activities, a process known as drug repositioning, offers an accelerated path to clinical application. This guide focuses on the preclinical evidence for this compound, a centrally acting cough suppressant, as a repurposed inhibitor of STAT3 activity in glioblastoma models.

Core Findings: this compound's Impact on Glioblastoma and STAT3 Signaling

The foundational research indicates that this compound exerts anti-glioblastoma effects by inhibiting STAT3 activity. Key findings from the primary study, "Application of the antitussive agents oxelaidin and this compound as anti-glioma agents," are summarized below.

Inhibition of Glioblastoma Sphere Formation and STAT3 Activity

This compound was shown to effectively suppress the formation of tumorspheres, a key characteristic of cancer stem-like cells, and inhibit STAT3 transcriptional activity in glioblastoma cells.

Table 1: Effect of this compound on Sphere Formation and STAT3 Activity

| Cell Line | Treatment | Concentration (µM) | Duration | Effect on Sphere Formation | Effect on STAT3 Activity (Luciferase Reporter Assay) |

| U87MG | This compound | 0.01 - 10 | 7 days | Effective suppression | Not specified |

| LN229-RRAD | This compound | Not specified | Not specified | Not specified | Downregulated |

Disruption of the RRAD-pSTAT3 Interaction

This compound was found to inhibit the interaction between Ras-related associated with diabetes (RRAD) and phosphorylated STAT3 (pSTAT3). The RRAD protein has been implicated in promoting cell survival through the EGFR/STAT3 signaling pathway.

Table 2: Effect of this compound on RRAD-pSTAT3 Interaction

| Assay | Cell Line | Treatment | Observation |

| Proximity Ligation Assay | U87MG | This compound | Effective inhibition of RRAD-pSTAT3 interaction |

Downregulation of Key Signaling Pathways

Treatment with this compound led to a decrease in the phosphorylation of several critical proteins in pro-survival signaling pathways in the U87MG glioblastoma cell line.

Table 3: Effect of this compound on Protein Phosphorylation in U87MG Cells

| Protein | Effect of this compound Treatment |

| p-EGFR | Decreased |

| p-STAT3 | Decreased |

| p-ERK | Decreased |

| p-AKT | Decreased |

Inhibition of Glioblastoma Cell Migration

This compound treatment resulted in a reduced migratory capacity of glioblastoma cells, a crucial factor in tumor invasion.

Table 4: Effect of this compound on Glioblastoma Cell Migration

| Cell Line | Assay | Treatment | Observation |

| LN229-RRAD | Transwell Migration Assay | This compound | Reduced migration |

| U87MG | Transwell Migration Assay | This compound | Reduced migration |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the foundational research.

Cell Culture and Tumorsphere Formation Assay

-

Cell Lines: U87MG and LN229-RRAD glioblastoma cells.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Tumorsphere Formation: Single cells were plated in ultra-low attachment plates in serum-free DMEM/F12 medium supplemented with B27, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF). Cells were treated with varying concentrations of this compound (0.01-10 µM) and incubated for 7 days to assess sphere formation.

STAT3 Luciferase Reporter Assay

-

Principle: To quantify the transcriptional activity of STAT3.

-

Procedure:

-

Glioblastoma cells (LN229-RRAD and U87MG) were transiently transfected with a STAT3-dependent luciferase reporter plasmid.

-

Following transfection, cells were treated with this compound at the desired concentration.

-

After the treatment period, cells were lysed, and luciferase activity was measured using a luminometer.

-

Results were normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Western Blotting

-

Objective: To determine the phosphorylation status of EGFR, STAT3, ERK, and AKT.

-

Protocol:

-

U87MG cells were treated with this compound for the specified time.

-

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane was incubated with primary antibodies against p-EGFR, p-STAT3, p-ERK, p-AKT, and their total protein counterparts overnight at 4°C.

-

After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Proximity Ligation Assay (PLA)

-

Purpose: To detect the in-situ interaction between RRAD and pSTAT3.

-

Methodology:

-

U87MG cells were seeded on coverslips and treated with this compound.

-

Cells were fixed, permeabilized, and blocked.

-

Incubation with primary antibodies against RRAD and pSTAT3 from different species.

-

PLA probes (secondary antibodies with attached oligonucleotides) were added, which bind to the primary antibodies.

-

Ligation and amplification steps were performed according to the manufacturer's protocol to generate a fluorescent signal where the two proteins are in close proximity.

-

The fluorescent signals were visualized and quantified using fluorescence microscopy.

-

Transwell Migration Assay

-

Aim: To assess the effect of this compound on cell migration.

-

Procedure:

-

Glioblastoma cells (LN229-RRAD and U87MG) were serum-starved overnight.

-

Cells were resuspended in serum-free medium containing this compound and seeded into the upper chamber of a Transwell insert with a porous membrane.

-

The lower chamber was filled with a medium containing a chemoattractant (e.g., 10% FBS).

-

After incubation, non-migrated cells on the upper surface of the membrane were removed.

-

Migrated cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Visualizations: Signaling Pathways and Workflows

This compound's Inhibition of the EGFR/STAT3 Signaling Pathway

Caption: this compound's inhibitory effects on the EGFR/STAT3 signaling pathway.

Experimental Workflow for Assessing this compound's Activity

Caption: Workflow of in vitro experiments to evaluate this compound's anti-glioblastoma activity.

Conclusion and Future Directions

The foundational research presented provides compelling preclinical evidence for the repositioning of this compound as a STAT3 inhibitor for the treatment of glioblastoma. Its ability to suppress key oncogenic phenotypes, including tumorsphere formation and cell migration, by targeting the EGFR/STAT3 signaling pathway warrants further investigation. Future studies should focus on in vivo efficacy in orthotopic glioblastoma models, pharmacokinetic and pharmacodynamic analyses to determine brain bioavailability, and exploration of combination therapies with standard-of-care treatments for glioblastoma. This initial research lays a strong foundation for the development of this compound as a novel therapeutic strategy for this devastating disease.

Preliminary Studies on Butamirate's Interaction with Neuronal Ion Channels: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide aims to provide an in-depth overview of the current understanding of Butamirate's interaction with neuronal ion channels. However, a comprehensive review of publicly available scientific literature reveals a significant gap in preclinical research directly investigating the molecular and electrophysiological effects of this compound on specific neuronal ion channels, such as voltage-gated sodium (Nav), potassium (Kv), or calcium (Cav) channels.

While this compound is clinically established as a centrally acting non-opioid cough suppressant, its precise mechanism of action at the ion channel level remains largely uncharacterized in peer-reviewed studies. Existing literature primarily focuses on its pharmacological effect on the cough center in the medulla oblongata.[1] Some sources also describe a peripheral anti-inflammatory and bronchospasmolytic activity, which may suggest an indirect influence on ion channel function in relevant cell types, though direct evidence from neuronal studies is absent.[1]

Current Landscape of this compound Research:

-

Central Antitussive Action: The primary established mechanism of this compound is its action on the central nervous system to suppress the cough reflex.[1] This is believed to occur at the level of the brainstem, specifically the medulla oblongata.

-

Peripheral Effects: Reports suggest this compound possesses anti-inflammatory and bronchospasmolytic properties.[1] These effects could be mediated through various signaling pathways that might indirectly involve ion channels in inflammatory or smooth muscle cells, but this has not been directly investigated in the context of neuronal ion channels.

Absence of Specific Preclinical Data:

-

Quantitative Data Presentation: No published IC50 values, binding affinities, or other quantitative measures of this compound's effect on neuronal ion channels are available to be summarized in a tabular format.

-

Detailed Experimental Protocols: Without primary research studies, there are no specific experimental methodologies (e.g., patch-clamp protocols, cell line details, solution compositions) to report.

-

Signaling Pathway and Workflow Visualization: The absence of data on molecular interactions and signaling pathways related to this compound and neuronal ion channels prevents the creation of meaningful diagrams.

Future Research Directions:

The lack of data on this compound's interaction with neuronal ion channels presents a clear opportunity for future research. Investigating these potential interactions could provide a more complete understanding of its mechanism of action and potentially uncover novel therapeutic applications.

An experimental workflow to investigate this could involve:

Caption: Proposed experimental workflow for investigating this compound's interaction with neuronal ion channels.

References

A Technical Deep Dive into the Chemical and Pharmacological Interrelationships of Butamirate, Oxeladin, and Pentoxyverine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical and pharmacological relationships between three centrally acting non-opioid antitussive agents: butamirate, oxeladin, and pentoxyverine. All three compounds share a common chemical scaffold, specifically a 2-(2-diethylaminoethoxy)ethyl ester moiety, which is fundamental to their antitussive activity. This document elucidates their chemical synthesis, physicochemical properties, mechanisms of action with a focus on sigma-1 receptor modulation, and comparative pharmacology. Detailed experimental protocols for synthesis and key pharmacological assays are provided to facilitate further research and development in this class of compounds.

Introduction

This compound, oxeladin, and pentoxyverine are structurally related antitussive agents utilized for the symptomatic relief of non-productive cough.[1][2] Unlike opioid-based cough suppressants, these compounds are not associated with dependence or respiratory depression, making them a valuable therapeutic option.[1] Their chemical kinship, stemming from a shared 2-(2-diethylaminoethoxy)ethyl ester core, provides a compelling basis for a comparative exploration of their structure-activity relationships, pharmacological profiles, and therapeutic potential. This guide aims to consolidate and present the technical data on these compounds to support ongoing research and drug discovery efforts in the field of respiratory medicine.

Chemical Synthesis and Structure

The chemical structures of this compound, oxeladin, and pentoxyverine are characterized by the esterification of a specific carboxylic acid with 2-(2-diethylaminoethoxy)ethanol. The variation in the carboxylic acid moiety is the primary determinant of the differences in their physicochemical and pharmacological properties.

Shared Intermediate: 2-(2-diethylaminoethoxy)ethanol is the common alcohol precursor for all three compounds.

Carboxylic Acid Precursors:

-

This compound: 2-Phenylbutyric acid

-

Oxeladin: 2-Ethyl-2-phenylbutyric acid

-

Pentoxyverine: 1-Phenylcyclopentane-1-carboxylic acid

The general synthesis pathway involves the preparation of the respective carboxylic acid followed by its esterification with 2-(2-diethylaminoethoxy)ethanol.

Synthesis of Carboxylic Acid Precursors

Protocol 1: Synthesis of 2-Phenylbutyric Acid (for this compound)

-

Method: One common method involves the alkylation of phenylacetonitrile with ethyl bromide followed by hydrolysis.

-

Procedure:

-

To a solution of sodium ethoxide in ethanol, add phenylacetonitrile.

-

Slowly add ethyl bromide and reflux the mixture.

-

After cooling, pour the reaction mixture into water and extract the organic layer.

-

Hydrolyze the resulting nitrile with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) to yield 2-phenylbutyric acid.

-

Purify the product by recrystallization or distillation.

-

Protocol 2: Synthesis of 1-Phenylcyclopentane-1-carboxylic Acid (for Pentoxyverine)

-

Method: This can be synthesized via the reaction of phenylacetonitrile with 1,4-dibromobutane followed by hydrolysis.[3]

-

Procedure:

-

In a suitable solvent such as dimethyl sulfoxide (DMSO), react phenylacetonitrile with 1,4-dibromobutane in the presence of a strong base like sodium hydroxide.[3]

-

The resulting 1-phenylcyclopentane-1-carbonitrile is then hydrolyzed using a strong acid (e.g., hydrochloric acid) at elevated temperatures to yield 1-phenylcyclopentane-1-carboxylic acid.[3]

-

The product is isolated and purified by standard procedures.

-

Esterification

The final step in the synthesis of this compound, oxeladin, and pentoxyverine is the esterification of the corresponding carboxylic acid with 2-(2-diethylaminoethoxy)ethanol.

Protocol 3: General Esterification Procedure (e.g., Steglich Esterification)

-

Method: The Steglich esterification is a mild method suitable for these substrates, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5]

-

Procedure:

-

Dissolve the carboxylic acid (e.g., 2-phenylbutyric acid) and 2-(2-diethylaminoethoxy)ethanol in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add a catalytic amount of DMAP to the solution.

-

Cool the mixture in an ice bath and add a solution of DCC in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with dilute acid and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the final product by column chromatography or distillation.

-

Protocol 4: Alternative Esterification via Acid Chloride

-

Method: The carboxylic acid can be converted to its more reactive acid chloride, which then reacts with the alcohol.

-

Procedure:

-

React the carboxylic acid with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

-

In a separate flask, dissolve 2-(2-diethylaminoethoxy)ethanol in an anhydrous solvent with a non-nucleophilic base (e.g., triethylamine) to act as an HCl scavenger.

-

Slowly add the acid chloride to the alcohol solution at a low temperature.

-

After the reaction is complete, wash the mixture with water and brine, dry the organic layer, and purify the product as described previously.

-

Physicochemical Properties

The structural differences between the three molecules lead to variations in their physicochemical properties, which can influence their pharmacokinetic profiles. The citrate salts are commonly used in pharmaceutical formulations to improve water solubility and stability.[6][7][8][9][10]

| Property | This compound Citrate | Oxeladin Citrate | Pentoxyverine Citrate |

| Molecular Formula | C₂₄H₃₇NO₁₀[8] | C₂₆H₄₁NO₁₀ | C₂₆H₃₉NO₁₀[10] |

| Molecular Weight | 499.55 g/mol [9] | 527.6 g/mol | 525.6 g/mol [10] |

| Appearance | White solid[9] | White or almost white crystalline powder[6] | White to off-white crystalline powder[3] |

| Melting Point | 66-68 °C[9] | 90-91 °C[6] | 90-95 °C[3] |

| Solubility | Soluble in Chloroform, DMSO, Methanol[9] | Freely soluble in water, slightly soluble in ethyl acetate[6][11] | Soluble in water and chloroform; insoluble in benzene, ether[3][12] |

Pharmacological Profile

Mechanism of Action

This compound, oxeladin, and pentoxyverine are all centrally acting antitussives, meaning they exert their effects on the cough center in the brainstem.[1] A key molecular target for this class of drugs is the sigma-1 (σ₁) receptor.[3]

Signaling Pathway Diagram: Proposed Mechanism of Action

Caption: Proposed signaling pathway for this compound, oxeladin, and pentoxyverine via the sigma-1 receptor.

Pentoxyverine has been identified as a sigma-1 receptor agonist with an IC₅₀ of 9 nM.[3] It is plausible that this compound and oxeladin share this mechanism due to their structural similarity. These drugs are thought to modulate neuronal excitability within the cough center of the medulla, leading to a suppression of the cough reflex.

Comparative Pharmacological Data

Direct comparative studies providing quantitative pharmacological data for all three compounds are limited. However, available data for individual compounds and comparisons with other antitussives allow for an indirect assessment.

| Parameter | This compound | Oxeladin | Pentoxyverine |

| Sigma-1 (σ₁) Receptor Affinity | Binds to dextromethorphan binding site (likely σ₁) | Presumed to bind | Agonist (IC₅₀ = 9 nM)[3] |

| Antitussive Efficacy (Animal Models) | Effective in citric acid-induced cough models | Effective antitussive | Effective in cough models |

| Other Activities | Non-specific anticholinergic and bronchospasmolytic effects | - | Antimuscarinic (M₁ antagonist), local anesthetic properties[3] |

Experimental Protocols for Pharmacological Evaluation

Protocol 5: Citric Acid-Induced Cough Model in Guinea Pigs

-

Objective: To evaluate the antitussive efficacy of test compounds.[13][14][15][16]

-

Procedure:

-

Acclimatize male Dunkin-Hartley guinea pigs for at least one week.

-

Administer the test compound (this compound, oxeladin, or pentoxyverine) or vehicle orally at a predetermined time before the challenge.

-

Place the animal in a whole-body plethysmograph chamber.

-

Expose the guinea pig to a nebulized solution of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 3-10 minutes).[4][13]

-

Record the number of coughs for a defined period (e.g., 15 minutes) using a sound-recording device and specialized software to differentiate coughs from other respiratory events.[15]

-

Calculate the percentage of cough suppression compared to the vehicle control group.

-

Protocol 6: Sigma-1 Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity of the test compounds to the sigma-1 receptor.[5][17][18]

-

Procedure:

-

Prepare membrane homogenates from a tissue source rich in sigma-1 receptors (e.g., guinea pig brain or liver).

-

In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled sigma-1 ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the unlabeled test compound (this compound, oxeladin, or pentoxyverine).[5][17]

-

To determine non-specific binding, include a set of wells with a high concentration of a known sigma-1 ligand (e.g., haloperidol).[5]

-

Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[5]

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Comparative Pharmacokinetics

The pharmacokinetic profiles of these drugs are crucial for determining their dosing regimens and duration of action.

| Parameter | This compound | Oxeladin | Pentoxyverine |

| Absorption | Rapid and complete | - | - |

| Metabolism | Hydrolyzed to 2-phenylbutyric acid and diethylaminoethoxyethanol | - | Hepatic |

| Elimination Half-life | ~6 hours (parent compound not detected) | - | 2.3 hours (oral)[3] |

| Excretion | Renal (as metabolites) | - | Renal |

Structure-Activity Relationship (SAR)

The chemical relationship between this compound, oxeladin, and pentoxyverine provides a basis for understanding their structure-activity relationships.

Logical Relationship Diagram: SAR

Caption: Structural relationship of this compound, oxeladin, and pentoxyverine to their common core.

The 2-(2-diethylaminoethoxy)ethyl ester group is likely the pharmacophore responsible for the primary interaction with the biological target. The variations in the carboxylic acid portion (2-phenylbutyric acid, 2-ethyl-2-phenylbutyric acid, and 1-phenylcyclopentane-1-carboxylic acid) influence the overall size, lipophilicity, and conformational flexibility of the molecules. These differences can affect receptor binding affinity, metabolic stability, and pharmacokinetic properties.

Conclusion

This compound, oxeladin, and pentoxyverine represent a chemically and pharmacologically related group of non-opioid antitussives. Their shared 2-(2-diethylaminoethoxy)ethyl ester scaffold is a key structural feature, while variations in the appended carboxylic acid moiety likely account for the observed differences in their pharmacological and pharmacokinetic profiles. The sigma-1 receptor appears to be a significant target for their central antitussive action. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet important differences in their efficacy, safety, and pharmacokinetic profiles, which would be invaluable for optimizing their clinical use and for the rational design of novel antitussive agents. This technical guide provides a foundational resource for researchers to build upon in this important area of drug development.

References

- 1. glpbio.com [glpbio.com]

- 2. Comprehensive evidence-based review on European antitussives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentoxyverine - Wikipedia [en.wikipedia.org]

- 4. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OXELADIN CITRATE | 52432-72-1 [amp.chemicalbook.com]

- 7. Oxeladin Citrate | C26H41NO10 | CID 9936727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Citrate | C24H37NO10 | CID 28891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. usbio.net [usbio.net]

- 10. Pentoxyverine citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. OXELADIN CITRATE CAS#: 52432-72-1 [m.chemicalbook.com]

- 12. glpbio.com [glpbio.com]

- 13. researchgate.net [researchgate.net]

- 14. Bot Verification [pharmalegacy.com]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Mast cells in citric acid-induced cough of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the pharmacokinetics of Butamirate metabolites

An In-depth Guide to the Pharmacokinetics of Butamirate Metabolites

Introduction

This compound citrate is a centrally acting non-opioid cough suppressant utilized for the symptomatic treatment of non-productive cough. Its mechanism of action is not fully understood but is considered to be central, acting on the cough center in the brainstem, and is neither chemically nor pharmacologically related to opioid alkaloids[1][2]. This compound also exhibits non-specific anticholinergic and bronchospasmolytic effects, which aid in respiratory function[1][3]. Following oral administration, this compound is rapidly and completely absorbed and undergoes extensive metabolism[4][5]. This guide provides a detailed examination of the pharmacokinetics of its principal metabolites, 2-phenylbutyric acid (PBA) and diethylaminoethoxyethanol (DEAE).

Metabolic Pathway of this compound

This compound is a prodrug that is not detected in plasma or urine post-administration[3]. It is rapidly and completely hydrolyzed in the plasma to its two main metabolites: 2-phenylbutyric acid (PBA) and diethylaminoethoxyethanol (DEAE)[1][5]. Both of these metabolites are also reported to possess antitussive properties[1][5].

PBA undergoes further partial metabolism through hydroxylation at the para-position[1][5]. Ultimately, the three metabolites are primarily eliminated via the kidneys. The acidic metabolites, in particular, are extensively conjugated with glucuronic acid in the liver before renal excretion[1][5].

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound's primary metabolites have been quantified in several clinical studies involving healthy adult volunteers. The data summarized below illustrates the dose-dependent nature of these parameters.

Table 1: Pharmacokinetic Parameters of this compound Metabolites (Mean Values)

| Metabolite | This compound Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋ᵢₙf (µg·h/mL) | T½ (h) | Study Reference |

|---|---|---|---|---|---|---|

| 2-Phenylbutyric Acid | 22.5 mg | 932.4 | - | - | - | Dicpinigaitis et al.[6] |

| 45 mg (syrup) | 1860 | 1.5 | 50.4 | 26 | Bohner et al.[7] | |

| 45 mg (tablet) | 1880 | 1.1 | 54.7 | 27 | Bohner et al.[7] | |

| 90 mg | 3357.4 | - | - | - | Dicpinigaitis et al.[6] | |

| 150 mg (syrup) | 6400 | ~1.5 | - | ~6 | Product Monograph[5] | |

| General | - | - | - | 23.26 - 24.42 | MPI, EU: SmPC[1] | |

| Diethylaminoethoxyethanol | 22.5 mg | 33.8 | - | - | - | Dicpinigaitis et al.[6] |

| | General | - | - | - | 2.72 - 2.90 | MPI, EU: SmPC[1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋ᵢₙf: Area under the plasma concentration-time curve from time zero to infinity; T½: Elimination half-life.

Experimental Protocols

The data presented above are derived from structured clinical trials with defined methodologies. Understanding these protocols is crucial for interpreting the pharmacokinetic results.

Protocol 1: Dose-Response and Pharmacokinetic/Pharmacodynamic Study (Dicpinigaitis et al.)

-

Study Design : A randomized, placebo-controlled, six-way crossover study was conducted to evaluate the antitussive effects and pharmacokinetics of this compound[6].

-

Subjects : The study involved 34 healthy volunteers, with a median age of 25 years[6].

-

Methodology :

-

Dosing : Subjects received single doses of this compound (22.5 mg, 45 mg, 67.5 mg, and 90 mg), dextromethorphan (30 mg), and a placebo in a crossover fashion[3][6].

-

Sample Collection : Plasma samples were collected at various time points to analyze for this compound metabolites[6].

-

Pharmacodynamic Assessment : Cough reflex sensitivity was evaluated using capsaicin inhalational challenges at baseline and at 2, 4, 6, 8, 12, and 24 hours post-dosing to establish a relationship between pharmacokinetic and pharmacodynamic parameters[6].

-

-

Analytical Method : Plasma concentrations of 2-phenylbutyric acid and diethylaminoethoxyethanol were determined using validated analytical methods, though specific details of the assay were not provided in the primary publication[6].

Protocol 2: Bioavailability Study of Different Formulations (Bohner et al.)

-

Study Design : This research involved two randomized, two-way crossover studies to compare the relative bioavailability of different oral this compound citrate formulations[7].

-

Subjects : A total of 18 healthy volunteers participated in the trials[7].

-

Methodology :

-

Dosing : Subjects received a single 45 mg dose of this compound citrate as either a test or reference formulation (syrups, tablets, and solutions)[7].

-

Washout Period : A one-week washout period was maintained between the successive dosing periods[7].

-

Sample Collection : Blood samples were collected immediately before drug administration and at 17 different time points over a 96-hour period post-dosing[7].

-

-

Analytical Method : The plasma concentration of 2-phenylbutyric acid was quantified using a validated reversed-phase high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) detection. The lower limit of quantification for this method was 50 ng/mL[7].

Conclusion

The pharmacokinetic profile of this compound is characterized by its rapid and complete hydrolysis into its active metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol. 2-phenylbutyric acid is the major metabolite, exhibiting a significantly longer elimination half-life compared to both the parent compound and DEAE, suggesting it is the primary contributor to the sustained antitussive effect. Pharmacokinetic parameters, such as Cmax and AUC, for 2-phenylbutyric acid demonstrate a clear dose-proportionality. The methodologies employed in these studies, including randomized crossover designs and validated HPLC analytical techniques, provide a robust foundation for understanding the clinical pharmacology of this compound's metabolites.

References

- 1. This compound Syrup Pharmacology - MPI, EU: SmPC - RxReasoner [rxreasoner.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. mims.com [mims.com]

- 5. centaurpharma.com [centaurpharma.com]

- 6. A randomized placebo controlled trial to evaluate the effects of this compound and dextromethorphan on capsaicin induced cough in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relative bioavailability of different this compound citrate preparations after single dose oral administration to 18 healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Antitussive Action of Butamirate: A Technical Guide on its Role in Suppressing the Cough Reflex in the Brainstem

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butamirate is a centrally acting, non-opioid antitussive agent utilized for the symptomatic treatment of non-productive cough. Its primary mechanism of action is attributed to the suppression of the cough reflex at the level of the brainstem, specifically within the medulla oblongata.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating the cough reflex, with a focus on its central nervous system activity. This document summarizes available quantitative data from clinical and preclinical studies, details relevant experimental protocols, and provides visualizations of the proposed mechanisms and experimental workflows. While the central action of this compound is widely acknowledged, the precise molecular targets and signaling pathways within the brainstem remain an area of ongoing investigation.

Introduction

Cough is a vital protective reflex that facilitates the clearing of airways. However, a persistent and non-productive cough can be debilitating. This compound offers a therapeutic option for cough suppression without the adverse effects associated with opioid-based antitussives.[1][2] In addition to its central antitussive effects, this compound has been reported to exhibit peripheral anti-inflammatory and bronchospasmolytic activities.[2][3] This guide will focus on the core, centrally-mediated mechanism of action.

Pharmacokinetics and Metabolism

This compound is rapidly and completely absorbed after oral administration, with peak plasma concentrations of its main metabolites occurring within 1.5 hours for the syrup formulation.[3] It is approximately 95% bound to plasma proteins.[3] The drug is metabolized via hydrolysis to two active metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[3] The elimination half-life is approximately 6 hours.[3]

Data Presentation: Efficacy and Comparative Studies

The antitussive efficacy of this compound has been evaluated in various clinical settings. The following tables summarize the available quantitative data from comparative studies.

Table 1: Comparative Efficacy of this compound in Reducing Cough Frequency and Severity

| Study | Comparator | Patient Population | Key Findings | Reference |

| Charpin & Weibel (1990) | Clobutinol | 60 patients with irritative or chronic cough | Both treatments showed highly significant improvements in cough severity and frequency (p < 0.001). For patients with cough due to carcinomas (n=14), this compound showed a significantly better effect on cough frequency (p = 0.026). | [4][5] |

| Anonymous | Dextromethorphan | Patients with irritable cough | In 29 out of 30 patients treated with this compound, there was a significant reduction in the severity and frequency of coughing. In 29 of 33 patients receiving dextromethorphan, a reduction in the severity of cough was reported. | [6] |

| Faruqi et al. (2014) | Dextromethorphan, Placebo | 34 healthy volunteers (Capsaicin-induced cough) | Dextromethorphan was superior to placebo (P = 0.01) in reducing cough sensitivity. This compound failed to show significant activity, with maximum attenuation at the 45 mg dose. | [6][7] |

Table 2: Pharmacokinetic Parameters of this compound Metabolites

| Metabolite | Dose of this compound | Mean Cmax (ng/mL) |

| 2-phenylbutyric acid | 22.5 mg | 932.4 |

| 90 mg | 3357.4 | |

| Diethylaminoethoxyethanol | 22.5 mg | 33.8 |

| 90 mg | 115.5 | |

| Data from Faruqi et al. (2014) in healthy volunteers. |

Experimental Protocols

Capsaicin-Induced Cough Challenge in Healthy Volunteers

This protocol is based on the methodology described by Faruqi et al. (2014) to assess the efficacy of antitussive agents.

-

Study Design: A randomized, placebo-controlled, six-way crossover study.

-

Subjects: Healthy male and female volunteers aged 18-65 years.

-